molecular formula C29H30N2O7 B12509828 {N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid

{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid

Cat. No.: B12509828
M. Wt: 518.6 g/mol
InChI Key: AWDFPJNCCCPIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a specialized amino acid derivative featuring a 2,4-dimethoxyphenylmethyl group, an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, a propanamido linker, and an acetic acid terminus. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the dimethoxyphenyl moiety may enhance solubility or influence stereoelectronic properties. The acetic acid group facilitates conjugation or further functionalization.

Properties

Molecular Formula

C29H30N2O7

Molecular Weight

518.6 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)

InChI Key

AWDFPJNCCCPIHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Intermediates

Core Building Blocks

The compound is constructed from three primary components:

  • Fmoc-protected amino acid backbone : The 2-aminopropanamide moiety is introduced via Fmoc-OSu activation, ensuring α-amine protection during subsequent reactions.
  • 2,4-Dimethoxybenzyl (Dmb) group : Derived from 2,4-dimethoxybenzaldehyde, this group is attached via reductive amination or nucleophilic substitution.
  • Acetic acid linker : Incorporated through esterification or amide coupling, often using carbodiimide-based reagents.

Stepwise Synthesis

Step 1: Introduction of the Dmb Group

A Friedel-Crafts acylation is employed to functionalize the aromatic ring. For example, 1,3-dimethoxybenzene reacts with acyl chloride intermediates in the presence of AlCl₃ (1.1 equiv) in dichloromethane (DCM), achieving yields >85%. Critical parameters include:

  • Temperature: 0–5°C to minimize side reactions
  • Solvent polarity: Dichloromethane outperforms trichloroethylene in reaction efficiency.
Step 2: Fmoc Protection

The α-amine of the propanamide intermediate is protected using Fmoc-OSu (1.1 equiv) in dioxane/water (2:1) with potassium carbonate (0.5 equiv). Reaction completion is confirmed via UV monitoring at 301 nm (Fmoc λmax).

Step 3: Acetic Acid Coupling

The terminal carboxyl group is activated using HATU (1.05 equiv) and DIPEA (2 equiv) in DMF. Coupling with glycine ethyl ester followed by saponification with NaOH (2 M) yields the acetic acid derivative.

Optimization of Reaction Conditions

Overcoming Steric Hindrance

The Dmb group creates significant steric bulk, necessitating:

  • Extended coupling times : 60–90 minutes vs. standard 30-minute cycles
  • High-performance coupling reagents : PyBOP/HOAt mixtures show superior results over DIC alone
  • Microwave assistance : Reduces reaction time by 40% when used at 50°C

Deprotection Efficiency

Fmoc removal requires 20% piperidine in DMF (2 × 2 min + 1 × 5 min cycles). Residual Dmb stability is maintained at pH 7–9, avoiding premature cleavage.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 7.89 (Fmoc aromatic H), 6.81–6.45 (Dmb aromatic H), 4.83 (Dmb-CH₂), 4.30 (Fmoc-CH₂)
¹³C NMR δ 156.4 (Fmoc carbonyl), 160.9/158.8 (Dmb methoxy), 175.6 (acetic acid COOH)
HRMS m/z calcd for C₂₉H₃₀N₂O₇: 518.584; found: 518.586

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) reveals >98% purity when using acetylation capping steps post-coupling.

Comparative Analysis of Methodologies

Solid-Phase vs. Solution-Phase Synthesis

Parameter Solid-Phase Solution-Phase
Yield 72–78% 65–70%
Purity >95% (after cleavage) 88–92% (requires column purification)
Scalability Suitable for mmol-scale Limited to gram-scale
Key Advantage Automated stepwise control No resin-loading limitations

Cost-Benefit of Protective Groups

  • Fmoc vs. Boc : Fmoc’s orthogonal stability to piperidine enables sequential deprotection without affecting Dmb groups.
  • Dmb stability : Resists TFA cleavage (unlike tert-butyl), making it ideal for acid-sensitive sequences.

Industrial-Scale Considerations

Solvent Optimization

  • DMF alternatives : NMP reduces toxicity risks while maintaining coupling efficiency.
  • Waste reduction : Dichloromethane is replaced with 2-MeTHF in greener protocols.

Process Intensification

  • Flow chemistry : Reduces reaction time from 18 hours to 4 hours for Dmb introduction
  • In-line analytics : UV monitoring at 301 nm enables real-time Fmoc deprotection tracking

Challenges and Mitigation Strategies

Common Side Reactions

  • Dmb oxidative degradation : Add 0.1 M ascorbic acid to reaction mixtures
  • Fmoc diketopiperazine formation : Use HATU instead of HBTU for hindered couplings

Yield-Limiting Factors

Factor Impact on Yield Solution
Incomplete acylation 15–20% loss Double coupling with PyBOP/HOAt
Piperidine adducts 5–8% impurity Scavenge with 2% hydrazine in DMF

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes reactions typical of peptide synthesis, including acylation and deprotection reactions. The compound is designed to prevent aggregation during peptide chain assembly, leading to faster and more predictable reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with high purity and yield, free from aggregation issues .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its intricate structure, which includes a dimethoxyphenyl group, a fluorenylmethoxycarbonyl group, and an acetic acid moiety. The molecular formula is C33H31NO6C_{33}H_{31}NO_{6} with a molecular weight of 537.61 g/mol. Its IUPAC name is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)-L-phenylalanine, indicating its classification as an amino acid derivative.

Medicinal Chemistry Applications

The compound has shown potential in drug development due to its structural properties that facilitate interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds containing the fluorenylmethoxycarbonyl group. These compounds have demonstrated significant activity against various bacterial strains, suggesting that N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid may also exhibit similar properties due to structural analogies .

Cancer Research

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by interfering with specific signaling pathways. The fluorenylmethoxycarbonyl moiety is particularly noted for enhancing cellular uptake of therapeutic agents, making this compound a candidate for further investigation in cancer therapies .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in biochemical assays. For instance, derivatives of this compound have been tested against proteases and kinases, showing promising results in inhibiting enzymatic activity which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity .

Drug Delivery Systems

The fluorenylmethoxycarbonyl group is recognized for its role in drug delivery systems due to its ability to form stable conjugates with other therapeutic agents. This feature can be exploited to enhance the bioavailability and targeted delivery of drugs, particularly in the treatment of chronic diseases .

Synthesis and Characterization

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid involves multiple steps including the protection of amine groups and the formation of amide bonds. Various synthetic routes have been documented, highlighting the versatility of this compound in organic synthesis .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated derivatives similar to N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid for their antimicrobial properties against resistant bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, establishing a foundation for further exploration into its medicinal applications .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer therapeutics, compounds with similar structures were tested for their ability to inhibit proliferation in breast cancer cell lines. The results showed that these compounds effectively reduced cell viability and induced apoptosis, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism by which Fmoc-Ala-(Dmb)Gly-OH exerts its effects involves the disruption of secondary structure formation during peptide synthesis. The Dmb group prevents aggregation, leading to enhanced acylation and deprotection kinetics . This results in more efficient and predictable peptide synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[4-[(2,4-Dimethoxyphenyl)[(Fmoc)amino]methyl]phenoxy]acetic Acid (CAS 126828-35-1)
  • Key Differences: Replaces the propanamido-acetic acid chain with a phenoxyacetic acid group.
  • This compound is marketed as the Rink amide linker, critical for generating C-terminal amides in peptides .
(2,4-Difluorophenyl)-Fmoc-amino Acetic Acid (CAS 678991-01-0)
  • Key Differences : Substitutes 2,4-dimethoxy with 2,4-difluoro groups on the phenyl ring.
  • Impact : Fluorine’s electronegativity increases oxidative stability but reduces electron-donating capacity compared to methoxy groups. This may influence π-π interactions in peptide folding .
(3R)-3-(Fmoc-amino)-3-(4-Nitrophenyl)propanoic Acid (CAS 507472-26-6)
  • Key Differences : Introduces a nitro group (strong electron-withdrawing) at the para position.

Linker and Backbone Modifications

4-(Fmoc-aminomethyl)phenyl Acetic Acid (CAS 176504-01-1)
  • Key Differences : Uses a benzyl linker instead of propanamido.
  • Impact : Shortens the spacer between the Fmoc group and acetic acid, which may limit flexibility in conjugation reactions .
(S)-2-(Fmoc-amino)-3-(o-Tolyl)propanoic Acid (CAS 211637-75-1)
  • Key Differences : Incorporates an ortho-methylphenyl group.
  • Impact : Steric hindrance from the methyl group may slow coupling rates in SPPS but improve resistance to enzymatic degradation .

Functional Group Additions

3-(Fmoc-amino)-N-(Phenylsulfonyl)-L-alanine
  • Key Differences : Adds a sulfonamide group to the backbone.
2-[(Cyanomethyl)(Fmoc)amino]acetic Acid (CAS 2172570-83-9)
  • Key Differences: Includes a cyanomethyl group on the nitrogen.
  • Impact : The nitrile group may participate in click chemistry or act as a metabolic stabilizer .

Data Table: Comparative Properties

Compound Name (CAS) Aromatic Substituent Linker Type Key Functional Groups Applications
Target Compound 2,4-Dimethoxyphenyl Propanamido Acetic Acid SPPS, Conjugation
126828-35-1 2,4-Dimethoxyphenyl Phenoxy Acetic Acid Rink Amide Linker
678991-01-0 2,4-Difluorophenyl Acetic Acid Acetic Acid Fluorogenic Assays
507472-26-6 4-Nitrophenyl Propanoic Acid Nitro Photoactive Probes
176504-01-1 Phenyl Benzyl Acetic Acid Conjugation

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid, commonly referred to as Fmoc-Dmb-Val-OH, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its complex structure suggests potential biological activities that merit detailed exploration.

  • Chemical Formula : C29H31NO6
  • Molecular Weight : 489.56 g/mol
  • CAS Number : 2415398-04-6
  • Synonyms : L-Valine, N-[(2,4-dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl] .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be removed under specific conditions, allowing for the release of the active moiety that may exhibit pharmacological effects. The dimethoxyphenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Antimicrobial Properties

Research indicates that derivatives of Fmoc-Dmb-Val-OH exhibit antimicrobial properties. A study demonstrated that modifications of similar compounds can inhibit bacterial growth by interfering with protein synthesis mechanisms in pathogenic bacteria . This suggests that N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid may have potential as an antimicrobial agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence . This inhibition could lead to the development of new therapeutic strategies against bacterial infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways . However, further studies are necessary to elucidate the precise mechanisms and efficacy.

Case Studies

  • Antibacterial Activity Against E. coli :
    A study conducted on E. coli strains showed that Fmoc-Dmb-Val-OH exhibited significant antibacterial activity with an IC50 value indicating effective concentration at which 50% inhibition occurs .
  • Cytotoxic Effects on Cancer Cell Lines :
    In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, suggesting its potential role as an anticancer agent .

Data Table

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialE. coli25
CytotoxicHuman Breast Cancer Cells15
Enzyme InhibitionT3SS in Pathogenic BacteriaNot specified

Q & A

Q. Q1. What are the standard synthetic protocols for preparing N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido acetic acid?

A1: The synthesis typically involves:

  • Step 1: Fmoc protection of the amino group using (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) under basic conditions (e.g., diisopropylethylamine in DCM/THF) to stabilize the amino group during subsequent reactions .
  • Step 2: Coupling the Fmoc-protected amino acid with 2,4-dimethoxyphenylmethylamine via carbodiimide-mediated activation (e.g., COMU or TBTU) .
  • Step 3: Purification via reversed-phase HPLC or column chromatography (eluent: water/acetonitrile with 0.1% TFA) to isolate the final compound .

Q. Q2. How is the stereochemical integrity of the compound validated during synthesis?

A2:

  • Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers under isocratic conditions (hexane:isopropanol, 90:10) .
  • 1H/13C NMR analysis confirms stereochemistry via coupling constants (e.g., vicinal proton splitting patterns) and NOE correlations .
  • HRMS verifies molecular weight and isotopic patterns to exclude racemization artifacts .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., 2,4-dimethoxyphenyl vs. fluorophenyl substituents) impact the compound’s reactivity in solid-phase peptide synthesis?

A3:

  • Electron-Donating Groups (e.g., 2,4-dimethoxyphenyl): Enhance solubility in polar solvents (DCM/DMF) and stabilize intermediates via resonance, improving coupling efficiency by 15–20% compared to unsubstituted analogs .

  • Electron-Withdrawing Groups (e.g., 3,5-difluorophenyl): Reduce nucleophilicity, requiring harsher activation (e.g., HATU instead of COMU) and prolonged reaction times (4–6 hours vs. 2 hours) .

  • Key Data:

    SubstituentCoupling Yield (%)Optimal Activator
    2,4-Dimethoxy92COMU
    3,5-Difluoro78HATU
    Source: Comparative synthesis studies in .

Q. Q4. What analytical strategies resolve contradictions in purity assessments (e.g., HPLC vs. NMR discrepancies)?

A4: Contradictions arise from:

  • HPLC False Positives: Acetonitrile/water gradients may co-elute impurities with similar hydrophobicity. Use 2D-LC-MS (orthogonal columns: C18 and HILIC) for accurate quantification .
  • NMR Solvent Artifacts: Residual TFA (from purification) obscures proton signals. Lyophilize samples twice with deuterated solvents (DMSO-d6) to eliminate interference .
  • Case Study: A 2024 study found that 5% of impurities detected via NMR were missed by HPLC due to UV-inactive species .

Q. Q5. How does the Fmoc group’s stability vary under oxidative vs. reductive reaction conditions?

A5:

  • Oxidative Conditions (e.g., H2O2, TEMPO): The Fmoc group degrades via Singlet Oxygen Attack on the fluorenyl ring, with a half-life of 2.5 hours at 25°C. Stabilize using radical scavengers (e.g., BHT) .
  • Reductive Conditions (e.g., TCEP, NaBH4): Fmoc remains intact (<5% decomposition after 24 hours), but the 2,4-dimethoxyphenyl group may undergo partial demethylation. Monitor via LC-MS .

Methodological Challenges

Q. Q6. What are optimal strategies for large-scale (>10 g) synthesis while minimizing epimerization?

A6:

  • Low-Temperature Coupling: Conduct reactions at −10°C to slow base-catalyzed racemization (e.g., 0.1% epimer vs. 2% at 25°C) .
  • Microwave-Assisted Synthesis: Reduces reaction time (30 minutes vs. 6 hours) and improves yield (95% vs. 85%) by enhancing activation energy .
  • In Situ Monitoring: Use FTIR to track carbonyl stretching (1720 cm⁻¹ for Fmoc) and adjust reagent stoichiometry dynamically .

Q. Q7. How to troubleshoot low yields in the final amidation step?

A7: Common issues include:

  • Incomplete Activation: Pre-activate the carboxylic acid with COMU (1.2 eq) and DIPEA (2 eq) for 10 minutes before adding the amine .
  • Steric Hindrance: Replace 2,4-dimethoxyphenyl with smaller substituents (e.g., methyl) or use ultrasound-assisted mixing to enhance accessibility .

Safety and Handling

Q. Q8. What safety protocols are critical for handling this compound?

A8:

  • PPE: Wear nitrile gloves and UV-protective goggles due to sensitization risks (H315, H319) .
  • Decomposition: Avoid prolonged exposure to light (Fmoc group photosensitivity). Store at −20°C under argon .
  • Spill Management: Neutralize with 10% citric acid before disposal to prevent exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.